molecular formula C13H24N2O3 B1376999 Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate CAS No. 1377187-33-1

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Cat. No.: B1376999
CAS No.: 1377187-33-1
M. Wt: 256.34 g/mol
InChI Key: ACUKKOFVWISMOI-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is a chemical compound with the molecular formula C13H24N2O3. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine precursor. One common method includes the use of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as an intermediate . The reaction conditions often involve the use of organic solvents such as dimethylformamide and catalysts to facilitate the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic compounds .

Scientific Research Applications

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUKKOFVWISMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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